molecular formula C10H22N2 B1309820 3-(3,5-Dimethylpiperidin-1-yl)propan-1-amine CAS No. 878657-11-5

3-(3,5-Dimethylpiperidin-1-yl)propan-1-amine

Cat. No. B1309820
M. Wt: 170.3 g/mol
InChI Key: DZXDFGJXATZQKS-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylpiperidin-1-yl)propan-1-amine is a compound that can be associated with heterocyclic and heteroacyclic structures, which are known for their significant absorption, transmission, and effects in drug applications. These structures have carved out a niche in various fields such as pharmaceuticals, medicinal chemistry, agriculture, and drug sciences due to their remarkable properties .

Synthesis Analysis

The synthesis of related compounds involves the interaction of specific precursors in suitable solvents. For instance, a compound with a similar structure, 3-(4-substitutedthiocarbamidophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine, was synthesized by reacting 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine with thiourea in an isopropanol medium. The structural identification of these newly synthesized compounds was confirmed through chemical characterization, elemental analysis, and spectral data .

Molecular Structure Analysis

The molecular structure of compounds related to 3-(3,5-Dimethylpiperidin-1-yl)propan-1-amine can be elucidated using various spectroscopic techniques. For example, a series of amides derived from a similar compound, 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-amine, were examined by 1H and 13C NMR spectroscopy. The crystal structure of one of these compounds was determined by X-ray diffraction, revealing a chair-chair conformation with equatorial positioning of the N(CH3) groups .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from their interactions with other molecules. In the case of 5,7-dimethyl-1,8-naphthyridine-2-amine, a base similar to 3-(3,5-Dimethylpiperidin-1-yl)propan-1-amine, it forms proton-transfer complexes with various carboxylic acids. These complexes are characterized by hydrogen bonding interactions, which are crucial for the formation of 3D framework structures in the crystalline state .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. For instance, the polymeric structure of a dimethylzinc adduct with a bidentate amine ligand, which is structurally related to 3-(3,5-Dimethylpiperidin-1-yl)propan-1-amine, was determined by X-ray diffraction. The zinc atom in this structure is four-coordinate, bonding to two carbon and two nitrogen atoms, which influences the physical properties such as solubility and melting point .

Scientific Research Applications

Chemical Synthesis and Catalysis

A study by Kocięcka et al. (2018) explored the catalytic reactions of propargylic alcohols with secondary cyclic amines, including meso-3,5-dimethylpiperidine, leading to the formation of diamines containing the tetrahydrofuran ring. These compounds were synthesized with good yield and characterized by GC–MS and NMR spectroscopy, showcasing the versatility of such amines in organic synthesis and catalysis (Kocięcka, Czeluśniak, Panek, & Szymańska-Buzar, 2018).

Molecular Docking and Drug Design

Fatima et al. (2021) investigated 5,5-dimethyl 3-amino-cyclohex-2-en-1-one (a related compound) through experimental and theoretical spectroscopies and molecular docking studies. Their research highlights the potential of such compounds in the synthesis of nitrogen-containing compounds and their importance in drug design and development (Fatima, Bhadoria, Srivastava, Verma, Siddiqui, & Javed, 2021).

Material Science and Corrosion Inhibition

Gao, Liang, and Wang (2007) synthesized tertiary amines, including compounds related to 3-(3,5-Dimethylpiperidin-1-yl)propan-1-amine, and explored their electrochemical performance as corrosion inhibitors for carbon steel. Their findings suggest the potential of such amines in protecting metals from corrosion, which is crucial for extending the lifespan of metal-based structures (Gao, Liang, & Wang, 2007).

Pharmaceutical Applications and Ligand Design

Berardi et al. (2001) synthesized derivatives of 3,3-dimethylpiperidine, focusing on their high affinity towards σ1 and EBP (endoplasmic reticulum) sites. The study underscores the significance of such amines in designing ligands with potential therapeutic applications, particularly in targeting specific receptors within the brain (Berardi, Ferorelli, Colabufo, Leopoldo, Perrone, & Tortorella, 2001).

Environmental Science and Gas Separation

Blanco et al. (2017) characterized aqueous solutions of diamines, including 3-dimethylamino-1-propylamine, for their potential in acidic gases separation processes. This research highlights the application of such amines in environmental science, particularly in improving the efficiency of gas separation technologies, which is critical for pollution control and industrial gas processing (Blanco, García-Abuín, Gómez‐Díaz, & Navaza, 2017).

Safety And Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for "3-(3,5-Dimethylpiperidin-1-yl)propan-1-amine" .

properties

IUPAC Name

3-(3,5-dimethylpiperidin-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-9-6-10(2)8-12(7-9)5-3-4-11/h9-10H,3-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXDFGJXATZQKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CCCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424590
Record name 3-(3,5-dimethylpiperidin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dimethylpiperidin-1-yl)propan-1-amine

CAS RN

878657-11-5
Record name 3-(3,5-dimethylpiperidin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3,5-dimethylpiperidin-1-yl)propan-1-amine
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